molecular formula C21H14BrN5O9 B11548990 2-(2-Bromo-4-nitrophenoxy)-N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide

2-(2-Bromo-4-nitrophenoxy)-N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide

Cat. No.: B11548990
M. Wt: 560.3 g/mol
InChI Key: COEXDWRHQFGZOL-FOKLQQMPSA-N
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Description

2-(2-Bromo-4-nitrophenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine, nitro groups, and phenoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-nitrophenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination and nitration of phenol derivatives, followed by the introduction of hydrazide groups through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-nitrophenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can target the nitro groups, converting them into amino groups.

    Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction pathways. For example, reduction of the nitro groups can lead to the formation of corresponding amines, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2-Bromo-4-nitrophenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-Bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-Bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Uniqueness

Compared to similar compounds, 2-(2-Bromo-4-nitrophenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties

Properties

Molecular Formula

C21H14BrN5O9

Molecular Weight

560.3 g/mol

IUPAC Name

2-(2-bromo-4-nitrophenoxy)-N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C21H14BrN5O9/c22-17-9-14(25(29)30)4-6-19(17)35-12-21(28)24-23-11-13-2-1-3-16(8-13)36-20-7-5-15(26(31)32)10-18(20)27(33)34/h1-11H,12H2,(H,24,28)/b23-11+

InChI Key

COEXDWRHQFGZOL-FOKLQQMPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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